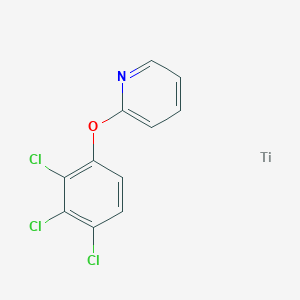
Titanium;2-(2,3,4-trichlorophenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is a complex compound that combines the properties of titanium with the unique characteristics of a trichlorophenoxy-pyridine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium;2-(2,3,4-trichlorophenoxy)pyridine typically involves the coordination of titanium with the 2-(2,3,4-trichlorophenoxy)pyridine ligand. One common method involves the reaction of titanium tetrachloride with 2-(2,3,4-trichlorophenoxy)pyridine in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Titanium;2-(2,3,4-trichlorophenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: The trichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species .
Aplicaciones Científicas De Investigación
Titanium;2-(2,3,4-trichlorophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including coatings and composites.
Mecanismo De Acción
The mechanism of action of Titanium;2-(2,3,4-trichlorophenoxy)pyridine involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates for subsequent chemical reactions. The trichlorophenoxy-pyridine ligand also plays a role in stabilizing the complex and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) chloride: A common titanium compound used in various industrial processes.
2,2’-Bipyridine: A ligand similar to 2-(2,3,4-trichlorophenoxy)pyridine but without the trichloro substitution.
Titanium isopropoxide: Another titanium compound used in organic synthesis and material science.
Uniqueness
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is unique due to the presence of the trichlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and makes it suitable for specific applications that other titanium compounds may not be able to achieve .
Propiedades
Número CAS |
84470-84-8 |
|---|---|
Fórmula molecular |
C11H6Cl3NOTi |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
titanium;2-(2,3,4-trichlorophenoxy)pyridine |
InChI |
InChI=1S/C11H6Cl3NO.Ti/c12-7-4-5-8(11(14)10(7)13)16-9-3-1-2-6-15-9;/h1-6H; |
Clave InChI |
KUNDCLRXAZYOCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


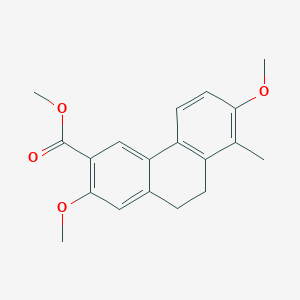

![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
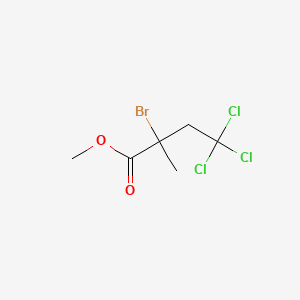
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
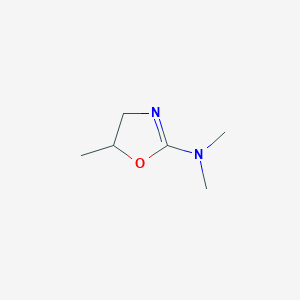
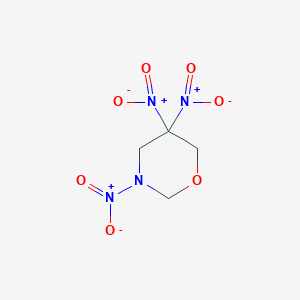
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
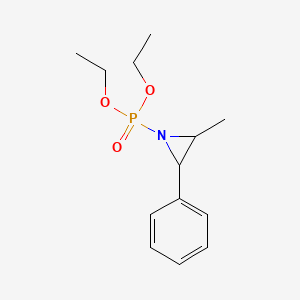
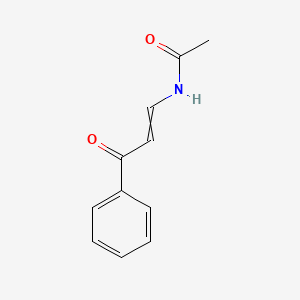

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)


